Isoamyl Cyanoacetate
Description
Isoamyl cyanoacetate (IUPAC name: 3-methylbutyl 2-cyanoacetate) is an ester derivative of cyanoacetic acid, characterized by the presence of a cyano (-CN) group and an isoamyl (3-methylbutyl) ester moiety. These esters are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity in condensation, nucleophilic addition, and esterification reactions .
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-methylbutyl 2-cyanoacetate |
InChI |
InChI=1S/C8H13NO2/c1-7(2)4-6-11-8(10)3-5-9/h7H,3-4,6H2,1-2H3 |
InChI Key |
CERSVDLOCLTLAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)CC#N |
Origin of Product |
United States |
Chemical Reactions Analysis
Acid-Catalyzed Esterification
The reaction follows the general equation:
Optimized Conditions (from patents ):
| Parameter | Value |
|---|---|
| Catalyst | H |
| SO | |
| , p-TsOH, or methanesulfonic acid | |
| Temperature | 105–130°C |
| Molar Ratio (Alcohol:Acid) | 2:1 to 3:1 |
| Reaction Time | 3–5 hours |
| Yield | 86–98% |
Mechanistic Insights :
-
Protonation of the carbonyl oxygen enhances electrophilicity.
-
Nucleophilic attack by isoamyl alcohol forms a tetrahedral intermediate.
Reaction Kinetics and Thermodynamics
While direct kinetic data for isoamyl cyanoacetate is limited, studies on analogous cyanoacetates reveal:
Esterification Dynamics
-
Activation Energy : ~50–65 kJ/mol for similar acid-catalyzed esterifications .
-
Equilibrium Shift : Achieved via excess alcohol or continuous water removal (e.g., azeotropic distillation) .
Key Observations :
-
Catalyst Loading : Sulfuric acid (0.1–0.125 mol per mol cyanoacetic acid) maximizes yield .
-
Side Reactions : Minimal decarboxylation due to the stabilizing effect of the cyano group .
Knoevenagel Condensation
Reacts with aldehydes to form α,β-unsaturated nitriles:
Conditions : Base catalysis (e.g., piperidine), 80–100°C .
Pharmaceutical Intermediates
-
Used in synthesizing antihypertensive agents and anticonvulsants via alkylation or Michael addition .
Hydrolysis
Hydrolyzes under acidic or alkaline conditions:
Rate Factors :
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| H | |||
| SO |
text| 86.5 | 98 |
| Methanesulfonic Acid | 92 | 99 |
| p-Toluenesulfonic Acid | 90 | 97 |
Trade-offs : Sulfuric acid offers cost efficiency, while methanesulfonic acid reduces side reactions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of isoamyl cyanoacetate with ethyl, isopropyl, and isobutyl cyanoacetates, derived from available
*Note: this compound’s properties are extrapolated based on homologous series trends.
Industrial and Market Trends
- Ethyl Cyanoacetate Dominance: Holds ~65% of the global cyanoacetate market (valued at $152.3 million in 2024), driven by pharmaceutical demand (e.g., APIs for cardiovascular and CNS drugs) .
- Niche Roles of Bulkier Esters : Isobutyl and isopropyl derivatives are preferred in high-value agrochemicals (e.g., herbicides) and specialty polymers, though their production costs are 20–30% higher than ethyl esters due to complex purification .
- Its applications may align with fragrance or plasticizer industries, leveraging its low volatility and fruity odor .
Q & A
Q. What are the optimal reaction conditions for synthesizing Isoamyl Cyanoacetate with high esterification yields?
Methodological Answer: Orthogonal experiments for cyanoacetate esters (e.g., ethyl cyanoacetate) indicate that catalyst concentration, molar ratio of reactants, temperature, and reaction time significantly influence esterification rates. For this compound, a systematic approach should:
- Use a molar ratio of cyanoacetic acid to isoamyl alcohol between 1:3 and 1:4.
- Optimize catalyst concentration (e.g., sulfuric acid or p-toluenesulfonic acid) at 1–2% w/w.
- Maintain temperatures between 70–90°C to balance reaction speed and side-product formation.
- Monitor reaction time (typically 3–5 hours) via gas chromatography (GC) to avoid over-esterification .
Q. What analytical methods are recommended for quantifying this compound purity?
Methodological Answer: Gas chromatography (GC) with an internal standard (e.g., benzene or toluene) is effective:
- Calibrate using a known mixture of this compound and internal standard (e.g., 2:1 mass ratio).
- Calculate correction factors using peak area ratios (Formula: ), where , are peak areas, and , are masses of standard and sample .
- Perform triplicate injections to ensure reproducibility, with retention times validated against reference standards.
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation; monitor airborne concentrations with real-time sensors.
- Emergency Protocols: For spills, neutralize with dry sand or vermiculite, collect in sealed containers, and dispose via hazardous waste channels. Immediate rinsing (15 minutes) is required for eye/skin exposure .
Advanced Research Questions
Q. How does the steric bulk of the isoamyl group influence its reactivity in Knoevenagel condensations compared to smaller esters?
Methodological Answer: Steric effects of the isoamyl group can reduce nucleophilicity in condensation reactions. To assess this:
- Compare reaction rates of this compound with methyl/ethyl analogs using malononitrile or aldehydes under identical conditions.
- Monitor kinetics via NMR or HPLC; slower kinetics for isoamyl derivatives indicate steric hindrance.
- Reference: Reactivity trends for alkyl cyanoacetates follow methyl > ethyl > tert-butyl due to steric bulk, as shown in solvent-free Knoevenagel reactions .
Q. What computational approaches are suitable for studying the electronic properties of this compound?
Methodological Answer:
- DFT Calculations: Use B3LYP/6-311+G(d) to model resonance stabilization of the cyanoacetate anion and electron-withdrawing effects.
- Noncovalent Interaction (NCI) Analysis: Apply Multiwfn software to visualize weak interactions (e.g., hydrogen bonding) in crystal structures.
- Solvatochromic Studies: Compare UV-Vis absorption spectra with methyl/ethyl analogs to quantify acceptor properties (e.g., red shifts indicate stronger electron withdrawal) .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for cyanoacetate ester reactions?
Methodological Answer:
- Parameter Replication: Systematically vary catalyst type (e.g., calcite vs. copper iodide), solvent (aqueous vs. organic), and temperature.
- Statistical Analysis: Use ANOVA to identify dominant factors (e.g., catalyst loading > solvent polarity) in orthogonal experiments.
- Mechanistic Probes: Employ isotopic labeling (e.g., C-cyanoacetate) or in-situ IR to track decarboxylation pathways (Pesci vs. Lewis acid mechanisms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
